

Chemical Structure and Core Properties

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Compound Focus: Eurystatin B

CAS No.: 137563-64-5

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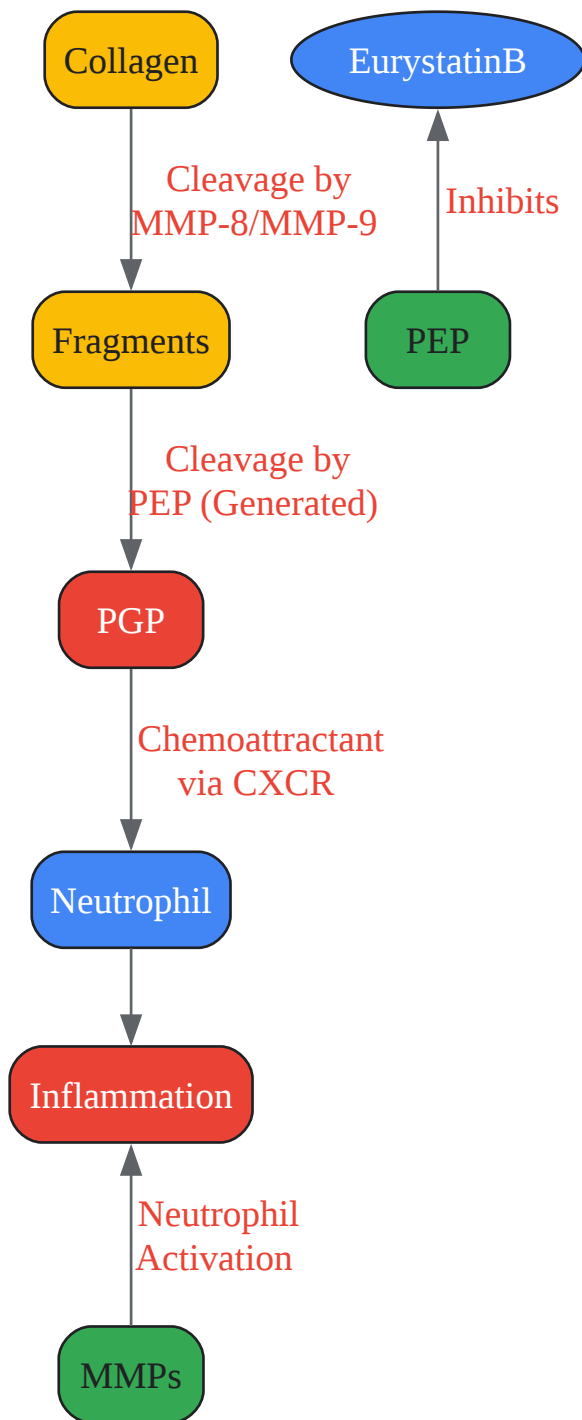
Eurystatin B features a unique 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. Its structure is differentiated by an alpha, beta-unsaturated fatty acid chain attached to the alpha-amino group of the ornithine residue [1]. The table below summarizes its fundamental characteristics:

Property	Description
Producer Organism	<i>Streptomyces eurythermus</i> (strain R353-21) [2]
Class	Cyclic lipopeptide [1]
Molecular Moieties	Cyclic core: L-leucine, L-ornithine, (S)-3-amino-2-oxobutyric acid. Side chain: alpha, beta-unsaturated fatty acid [1]
Primary Biological Activity	Specific and potent inhibitor of Prolyl Endopeptidase (PEP) [2]
Other Activities	Isolated alongside new analogs (Jejupeptins A & B) with anti-corticosterone activity, showing protective effects against apoptosis and oxidative stress [3]
Acute Toxicity (Mice)	No lethal toxicity observed at 200 mg/kg (intraperitoneal) [2]

Mechanism of Action and Experimental Evidence

Prolyl endopeptidase is a serine protease that cleaves peptides at the C-terminal side of proline residues. **Eurystatin B** inhibits this enzyme with high specificity. Research suggests PEP and matrix metalloproteases (MMPs) collaborate to generate the neutrophil chemoattractant **PGP** from collagen [4].

The diagram below illustrates this multistep pathway and the inhibitory role of eurystatins.



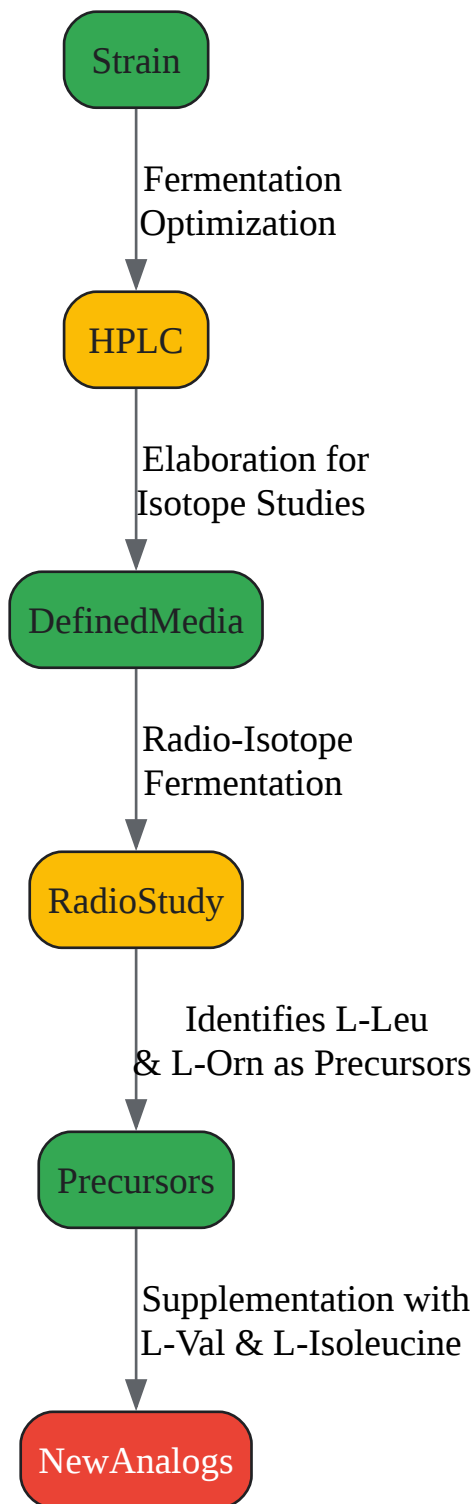
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*Inhibition of PGP-mediated neutrophilic inflammation by eurystatins. **Eurystatin B** blocks prolyl endopeptidase (PEP), preventing generation of the PGP tripeptide that drives neutrophil chemotaxis via CXCR receptors [4].*

Biosynthesis and Fermentation

Biosynthetic studies using *Streptomyces eurythermus* in chemically defined media revealed that L-leucine and L-ornithine are direct precursors incorporated into the eurystatin structure [5]. This knowledge enabled **controlled biosynthesis** of novel analogs (eurystatins C, D, E, and F) by supplementing the culture with similar amino acids like L-valine and L-isoleucine [5].

The diagram below outlines the experimental workflow for strain improvement and analog production.



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Workflow for eurystatin yield improvement and analog generation. Strain improvement and defined medium development enabled precursor identification and controlled biosynthesis of novel eurystatins [5].

Research Context and Potential

- **Inflammation and Immunomodulation:** The specific inhibition of PEP makes **eurystatin B** a candidate for reducing neutrophilic inflammation, relevant for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis [4].
- **Natural Product Discovery:** Recent research (2025) isolated **eurystatin B** alongside new bioactive compounds (jejupeptins A and B) from a marine-derived *Streptomyces* strain, demonstrating its continued relevance in natural product chemistry and drug discovery [3].

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References

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